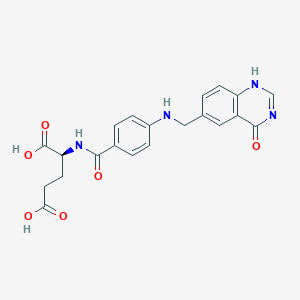
2-Desamino-5,8-dideazafolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Desamino-5,8-dideazafolic acid is a useful research compound. Its molecular formula is C21H20N4O6 and its molecular weight is 424.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Research has demonstrated that 2-desamino-5,8-dideazafolic acid displays significant cytotoxicity against various cancer cell lines. Key findings include:
- Inhibition of Cancer Cell Growth : DDFA has shown to be more cytotoxic than its 2-amino counterparts against L1210 leukemia cells. Specifically, studies indicate that it is 4-6 times more effective in inhibiting these cells compared to traditional antifolates like methotrexate .
- Resistance Mechanisms : Interestingly, while DDFA is effective against methotrexate-resistant cell lines, it also exhibits cross-resistance with dihydrofolate reductase (DHFR)-overproducing cells. This suggests that both TS and DHFR may serve as targets for this compound .
Clinical Applications
The potential applications of this compound extend into several clinical areas:
- Cancer Therapy : As a TS inhibitor, DDFA is being explored as a treatment option for cancers characterized by rapid cell proliferation. Its ability to overcome resistance mechanisms associated with conventional antifolates makes it a promising candidate in oncology .
- Psoriasis Treatment : Beyond oncology, DDFA may have therapeutic implications in treating psoriasis and other conditions associated with cell overproliferation due to its mechanism of action on DNA synthesis .
Case Studies and Research Findings
Propiedades
Número CAS |
106585-70-0 |
|---|---|
Fórmula molecular |
C21H20N4O6 |
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[(4-oxo-3H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H20N4O6/c26-18(27)8-7-17(21(30)31)25-19(28)13-2-4-14(5-3-13)22-10-12-1-6-16-15(9-12)20(29)24-11-23-16/h1-6,9,11,17,22H,7-8,10H2,(H,25,28)(H,26,27)(H,30,31)(H,23,24,29)/t17-/m0/s1 |
Clave InChI |
CSROEJXVRAZBAD-KRWDZBQOSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=CNC3=O |
SMILES isomérico |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)NC=NC3=O |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)NC=NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















